5-甲酰基-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

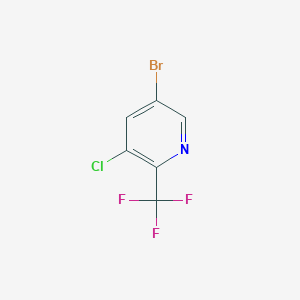

Ethyl 5-formyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H8N2O3 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 5-formyl-1H-pyrazole-4-carboxylate, is an important area of organic chemistry . A common method involves the use of FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition of a compound to the double bond of another compound, followed by an intramolecular cyclization . This process can yield products in up to 97% yield with reaction times of 2-4 hours .Molecular Structure Analysis

The InChI code for ethyl 5-formyl-1H-pyrazole-4-carboxylate is 1S/C7H8N2O3/c1-2-12-7(11)5-3-9-10-6(5)8-4-11/h3-4H,2H2,1H3,(H2,8,9,10,11) . This indicates that the molecule contains a five-membered ring with two adjacent nitrogen atoms, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis

Pyrazole derivatives, including ethyl 5-formyl-1H-pyrazole-4-carboxylate, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are versatile synthetic intermediates used in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis

Ethyl 5-formyl-1H-pyrazole-4-carboxylate has a molecular weight of 182.18 . It is a liquid at room temperature with a melting point of 39-41°C .科学研究应用

缩合吡唑的合成

5-三氟甲氧基-1H-吡唑-4-羧酸乙酯已被用作 Sonogashira 型交叉偶联反应中的前体,导致形成缩合吡唑,如吡喃[4,3-c]吡唑-4(1H)-酮,它们在材料科学和药物中具有潜在应用 (Arbačiauskienė 等人,2011).

新型杂环组件的创建

该化合物参与了 5-(吡唑-1-基)-1,2,3-噻二唑的合成,该化合物用作进一步修饰和生物活性研究的底物。这表明它在开发新的生物活性材料中具有潜力 (Vysokova 等人,2017).

N-稠合杂环的形成

1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸乙酯产品已通过吡唑-5-胺衍生物和活化羰基的缩合合成,这在 N-稠合杂环的合成中具有重要意义 (Ghaedi 等人,2015).

光致变色研究

4-甲酰基-1,3-二甲基吡唑-5-羧酸乙酯在光照射下在固态中表现出光致变色行为,表明在光响应材料中的应用 (Yokoyama 等人,2004).

荧光团的合成

该化合物参与了 4-羟基吡唑并[1,5-a]吡啶衍生物的合成,在溶液中显示出强烈的荧光,表明其在开发新型荧光材料中的用途 (Yan 等人,2018).

镇痛和抗炎剂的制备

5-甲酰基-1H-吡唑-4-羧酸乙酯的衍生物已被合成,可作为镇痛和抗炎剂的潜在用途,展示了其在药物化学应用中的多功能性 (Gokulan 等人,2012).

安全和危害

Ethyl 5-formyl-1H-pyrazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

These can include pathways related to inflammation, cancer, and microbial infections .

Result of Action

Pyrazole derivatives have been associated with a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how ethyl 5-formyl-1H-pyrazole-4-carboxylate interacts with its targets and exerts its effects

生化分析

Cellular Effects

It is known that pyrazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-formyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate to form ethyl 3-hydrazinyl-3-oxopropanoate. This intermediate is then reacted with formic acid to form ethyl 5-formyl-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "Ethyl 4,4,4-trifluoroacetoacetate", "Hydrazine hydrate", "Formic acid" ], "Reaction": [ "Step 1: Ethyl 4,4,4-trifluoroacetoacetate is reacted with hydrazine hydrate in ethanol at reflux temperature to form ethyl 3-hydrazinyl-3-oxopropanoate.", "Step 2: Ethyl 3-hydrazinyl-3-oxopropanoate is then reacted with formic acid in ethanol at reflux temperature to form ethyl 5-formyl-1H-pyrazole-4-carboxylate.", "Step 3: The product is isolated by filtration and recrystallization from ethanol." ] } | |

| 56563-30-5 | |

分子式 |

C7H8N2O3 |

分子量 |

168.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。